1-Spiro[2.4]heptan-6-ylethanone
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Overview
Description
1-Spiro[24]heptan-6-ylethanone is an organic compound characterized by a unique spirocyclic structure This compound consists of a spiro junction where two rings share a single carbon atom, resulting in a rigid and strained molecular framework The molecular formula of 1-Spiro[2
Preparation Methods
The synthesis of 1-Spiro[2.4]heptan-6-ylethanone involves several synthetic routes, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions.
Photochemical Reactions: Another approach is the photochemical reaction of olefins with carbenes, which can lead to the formation of spirocyclic structures.
Industrial Production: Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
1-Spiro[2.4]heptan-6-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, often using halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Spiro[2.4]heptan-6-ylethanone has several applications in scientific research, including:
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Spiro[2.4]heptan-6-ylethanone involves its interaction with specific molecular targets. The rigid spirocyclic structure can influence the compound’s binding affinity to enzymes or receptors, affecting signal transduction pathways and cellular functions. Detailed studies on its mechanism of action are ongoing, and the exact molecular targets may vary depending on the specific application.
Comparison with Similar Compounds
1-Spiro[2.4]heptan-6-ylethanone can be compared with other spirocyclic compounds, such as:
2-Chloro-1-spiro[2.4]heptan-6-ylethanone: This compound has a similar spirocyclic structure but includes a chlorine atom, which can alter its reactivity and applications.
Spiro[2.4]heptane: A simpler spirocyclic compound without the ethanone group, used as a reference in studying the effects of additional functional groups.
Spiro[cyclopropane-1,2′-steroids]: These compounds have biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific spirocyclic structure combined with the ethanone group, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
1-spiro[2.4]heptan-6-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7(10)8-2-3-9(6-8)4-5-9/h8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPPXWVFVWLWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2(C1)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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